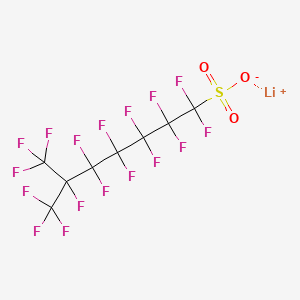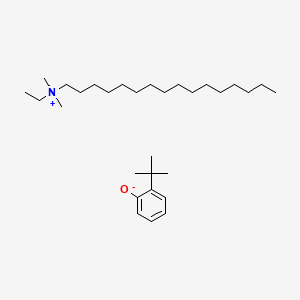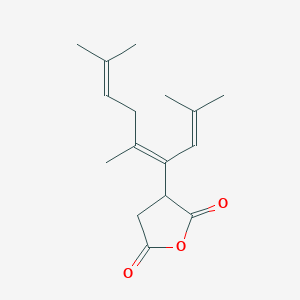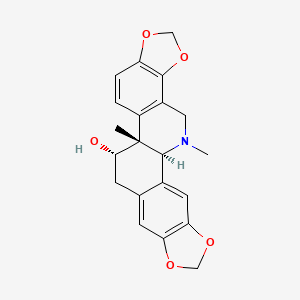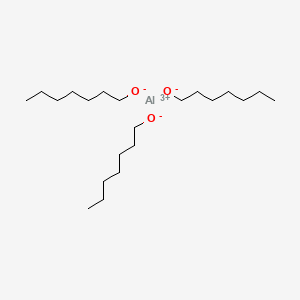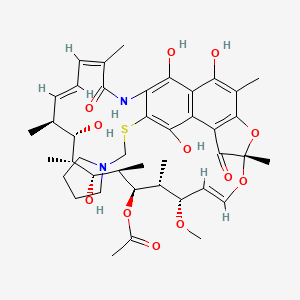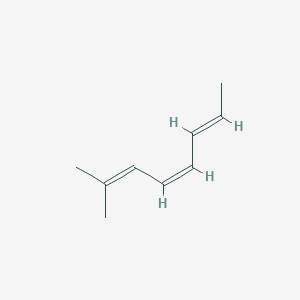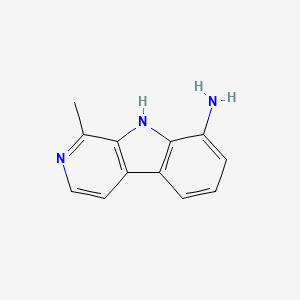
Einecs 285-864-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a combination of 5-oxo-L-proline and L-methionine in a 1:1 ratio. It is known for its unique properties and applications in various fields.
Preparation Methods
The synthesis of Einecs 285-864-9 involves the combination of 5-oxo-L-proline and L-methionine under specific reaction conditions. The preparation method typically includes:
Synthetic Routes: The reaction between 5-oxo-L-proline and L-methionine is carried out in an aqueous medium. The reaction conditions are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Einecs 285-864-9 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products may include various derivatives of 5-oxo-L-proline and L-methionine.
Scientific Research Applications
Einecs 285-864-9 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities.
Industry: In the industrial sector, this compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Einecs 285-864-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific enzymes and proteins, thereby modulating their activities.
Pathways Involved: Influencing various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
Einecs 285-864-9 can be compared with other similar compounds, such as:
5-oxo-L-proline: A precursor of this compound, known for its role in metabolic pathways.
L-methionine: An essential amino acid that is part of the compound.
Uniqueness: this compound is unique due to its combination of 5-oxo-L-proline and L-methionine, which imparts distinct properties and applications.
Similar compounds include:
- 5-oxo-L-proline
- L-methionine
Properties
CAS No. |
85153-80-6 |
|---|---|
Molecular Formula |
C10H18N2O5S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3.C5H11NO2S/c7-4-2-1-3(6-4)5(8)9;1-9-3-2-4(6)5(7)8/h3H,1-2H2,(H,6,7)(H,8,9);4H,2-3,6H2,1H3,(H,7,8)/t3-;4-/m00/s1 |
InChI Key |
JRRDLLMFFHGUGJ-ZATYTLRZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)N.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CSCCC(C(=O)O)N.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


